molecular formula C18H22ClN3O3S2 B2458566 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-propylthiophene-2-carboxamide CAS No. 1206994-91-3

3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-propylthiophene-2-carboxamide

Cat. No. B2458566
M. Wt: 427.96
InChI Key: YWNDMHOKZFMZLR-UHFFFAOYSA-N
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Description

The compound “3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-propylthiophene-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring, the sulfonyl group, and the carboxamide group all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present in the molecule. For instance, the piperazine ring could undergo reactions such as cyclization with sulfonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the piperazine ring could influence its solubility and reactivity .

Scientific Research Applications

Lewis Basic Catalysts

Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group has been critical for achieving high enantioselectivity, showcasing potential applications in asymmetric synthesis and catalysis (Zhouyu Wang et al., 2006).

Melanocortin-4 Receptor Ligands

Research on piperazinebenzylamine derivatives from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid and its derivatives highlighted their binding affinities at the human melanocortin-4 receptor. This suggests potential applications in the development of treatments for conditions influenced by this receptor, such as obesity or metabolic syndromes (Joe A. Tran et al., 2008).

Antimicrobial Agents

A series of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and exhibited potent inhibitory activity against various bacteria, indicating their potential as antimicrobial agents (B. Krishnamurthy et al., 2011).

Alzheimer’s Disease Treatment

The synthesis and evaluation of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed at new drug candidates for Alzheimer’s disease highlight the therapeutic potential of sulfonyl-piperazine derivatives in neurodegenerative disease treatment (A. Rehman et al., 2018).

Anticancer Activities

A study on the synthesis and biological screening of piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines explored their biological activity against bacteria and fungi, with some showing moderate activity, suggesting potential applications in developing anticancer and antibacterial agents (J.V.Guna et al., 2009).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological or pharmaceutical activities .

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S2/c1-2-8-20-18(23)17-16(7-13-26-17)27(24,25)22-11-9-21(10-12-22)15-5-3-14(19)4-6-15/h3-7,13H,2,8-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNDMHOKZFMZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide

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